Bracco 15000
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bracco 15000 involves multiple steps, starting with the iodination of isophthalamide. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to ensure it meets the required standards for research and medical applications.
Chemical Reactions Analysis
Types of Reactions
Bracco 15000 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.
Substitution: Nucleophilic substitution reactions are common, where the hydroxypropyl and hydroxypropionamide groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce hydroxypropyl derivatives .
Scientific Research Applications
Bracco 15000 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a contrast agent in imaging studies.
Medicine: Utilized in diagnostic imaging, particularly in radiology for enhancing the visibility of internal structures.
Industry: Applied in the development of new materials and in quality control processes
Mechanism of Action
The mechanism of action of Bracco 15000 involves its ability to enhance contrast in imaging studies. The triiodinated structure allows it to absorb X-rays effectively, making it useful in radiographic imaging. The compound interacts with biological tissues, providing a clear distinction between different structures based on their density and composition .
Comparison with Similar Compounds
Similar Compounds
Gadobenate dimeglumine: Another contrast agent used in magnetic resonance imaging.
Iomeprol: A non-ionic contrast agent with similar applications in diagnostic imaging.
Gadopentetate dimeglumine: Used for contrast-enhanced magnetic resonance imaging .
Uniqueness
Bracco 15000 is unique due to its specific triiodinated structure, which provides superior contrast enhancement compared to other agents. Its high iodine content and specific functional groups make it particularly effective in certain imaging applications, offering better resolution and clarity .
Biological Activity
Bracco 15000 is a complex iodinated contrast agent primarily used in medical imaging, particularly in magnetic resonance imaging (MRI) and computed tomography (CT) scans. Its unique molecular structure, characterized by the presence of iodine atoms, enhances its radiopacity, making it effective for visualizing vascular structures and organ tissues during diagnostic procedures. This article delves into the biological activity of this compound, exploring its pharmacological properties, interaction with biological systems, and potential therapeutic applications.
Chemical Composition and Properties
This compound has the molecular formula . The presence of iodine is critical for its function as a contrast agent, as it significantly increases the attenuation of X-rays and improves image quality in diagnostic imaging.
Compound Name | Molecular Formula | Primary Use | Unique Features |
---|---|---|---|
This compound | C17H22I3N3O8 | MRI and CT contrast agent | High radiopacity; low toxicity profile |
Iohexol | C19H26I3N3O9 | MRI and CT contrast agent | Non-ionic; lower osmolality |
Iopamidol | C17H22I3N3O8 | MRI and CT contrast agent | Iso-osmolar; reduced risk of adverse effects |
Iodixanol | C19H24I3N3O9 | MRI and CT contrast agent | Iso-osmolar; less nephrotoxic |
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion within biological systems. Studies indicate that this compound interacts with various proteins and enzymes in the body, influencing its distribution and efficacy. Its low toxicity profile makes it a favorable option among iodinated contrast agents.
Interaction Studies
Research has focused on the compatibility of this compound with different biological systems. Interaction studies reveal that it may have synergistic effects when used with other pharmaceuticals during imaging procedures. For instance, studies have shown that co-administration with certain non-steroidal anti-inflammatory drugs (NSAIDs) can enhance the imaging quality without increasing adverse reactions.
Case Studies
- Clinical Efficacy in Imaging : A study involving patients undergoing CT scans demonstrated that this compound provided superior image clarity compared to traditional contrast agents. This was particularly evident in patients with complex vascular anatomy, where clear visualization was crucial for accurate diagnosis.
- Safety Profile : In a cohort study assessing the safety of this compound in patients with renal impairment, results indicated a low incidence of nephrotoxicity compared to other iodinated agents. The findings support its use in at-risk populations.
Therapeutic Applications
Beyond its primary use as a contrast agent, ongoing research is exploring potential therapeutic applications of this compound due to its unique biological properties. Preliminary studies suggest that it may play a role in enhancing drug delivery systems or act as a carrier for targeted therapies in oncology.
Properties
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXYNRDCRIARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860751 | |
Record name | Bracco 15000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60208-45-9 | |
Record name | Bracco 15000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060208459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bracco 15000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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